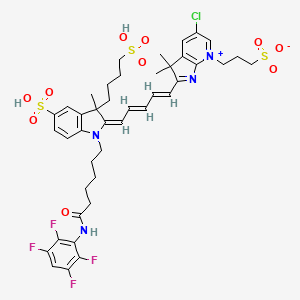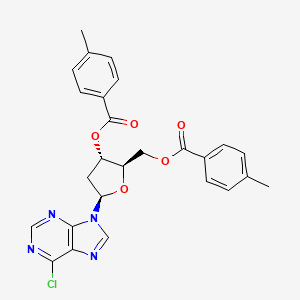![molecular formula C16H20O6 B13710483 2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate](/img/structure/B13710483.png)
2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate: is a complex organic compound with the molecular formula C16H20O6 and a molecular weight of 308.33 g/mol . This compound is known for its unique structure, which includes a methacrylate group and a tricyclic system containing oxygen atoms. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate typically involves the esterification of methacrylic acid with a tricyclic alcohol derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methacrylic acid, tricyclic alcohol, and a suitable catalyst .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields. The reaction conditions are optimized to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methacrylate group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry:
In chemistry, 2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate is used as a building block for the synthesis of various polymers and copolymers. Its unique structure allows for the creation of materials with specific properties .
Biology and Medicine:
It is also studied for its potential use in creating biocompatible materials for medical implants .
Industry:
In the industrial sector, this compound is used in the production of specialty coatings and adhesives. Its unique chemical properties make it suitable for applications requiring high-performance materials .
Mechanism of Action
The mechanism of action of 2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate involves its interaction with various molecular targets. The methacrylate group can undergo polymerization reactions, leading to the formation of complex polymer networks. These networks can interact with biological molecules, making the compound useful in biomedical applications .
Comparison with Similar Compounds
- 2-Methyl-2-propenoic acid 2-oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undec-2-yl)oxy)ethyl ester
- (1S,6R,8R)-5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl methacrylate
- 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one
Uniqueness:
What sets 2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate apart from similar compounds is its specific tricyclic structure combined with the methacrylate group. This unique combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Properties
Molecular Formula |
C16H20O6 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
[2-oxo-2-[(5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy]ethyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H20O6/c1-8(2)15(18)20-7-13(17)22-14-10-3-9-4-11(6-10)16(19)21-12(14)5-9/h9-12,14H,1,3-7H2,2H3 |
InChI Key |
XRWQJHXVAMHQAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(=O)OC1C2CC3CC(C2)C(=O)OC1C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13710403.png)
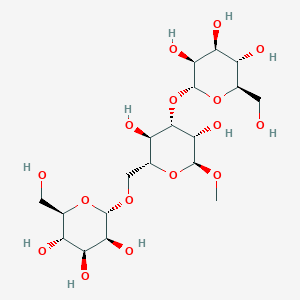
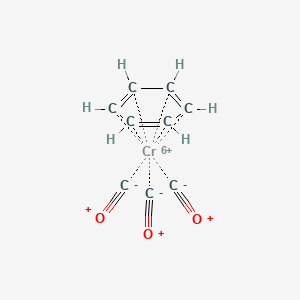
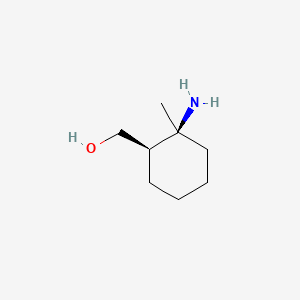
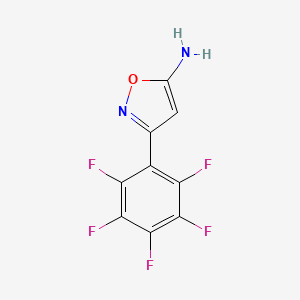

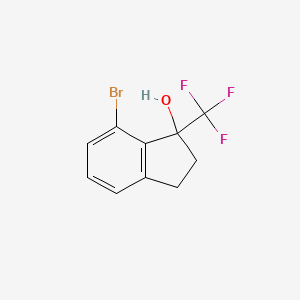
![cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]](/img/structure/B13710444.png)
![7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride](/img/structure/B13710446.png)
![2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13710448.png)
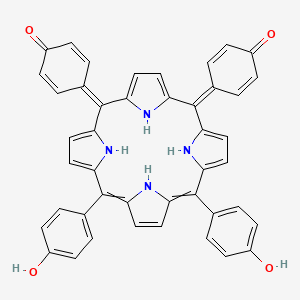
![2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride](/img/structure/B13710463.png)
